8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine
Description
8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine is a halogenated heterocyclic compound featuring a fused imidazo[1,2-c]pyrimidine core with bromo, chloro, and phenyl substituents at positions 8, 5, and 2, respectively. Its molecular formula is C₁₂H₇BrClN₃ (derived by adding a phenyl group to the base structure in ), with a molecular weight of 316.56 g/mol.
Properties
IUPAC Name |
8-bromo-5-chloro-2-phenylimidazo[1,2-c]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClN3/c13-9-6-15-12(14)17-7-10(16-11(9)17)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQCNMSMEPLRHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)C(=CN=C3Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine typically involves the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . Additionally, microwave irradiation has been employed to facilitate the reaction, resulting in high yields and shorter reaction times .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of solid support catalysts such as Al2O3 and TiCl4 has been reported to enhance the efficiency of the reaction . These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as potassium carbonate and palladium catalysts are commonly used for substitution reactions.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an anti-infective agent against Trypanosomiases.
Medicine: It is being investigated for its potential use in developing new drugs for various diseases.
Mechanism of Action
The mechanism of action of 8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and proteins involved in the survival and proliferation of pathogens . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Biological Activity
8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the imidazo[1,2-C]pyrimidine class, which is known for various biological effects, including antimicrobial and anticancer properties. This article compiles detailed findings on the biological activity of this compound from diverse research sources.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a bromine atom at position 8 and a chlorine atom at position 5 on the imidazo[1,2-C]pyrimidine ring, contributing to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may function as an enzyme inhibitor, particularly against kinases involved in cell signaling pathways. The presence of bromine and chlorine atoms enhances its lipophilicity and potential to penetrate cellular membranes, allowing it to modulate various biological processes.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of imidazo[1,2-C]pyrimidines, including this compound. The compound has shown promising results against a range of bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 0.020 mg/mL |
| Pseudomonas aeruginosa | 0.025 mg/mL |
These results suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.
Anticancer Activity
The anticancer potential of this compound has also been explored in various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Table 2: Anticancer Activity in Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 5.0 | Induction of apoptosis |
| HCT116 (colon) | 3.5 | Inhibition of cell proliferation |
| A375 (melanoma) | 4.0 | Activation of caspase pathways |
These findings indicate that the compound may serve as a lead structure for developing new anticancer agents.
Case Studies
Case Study 1: Enzyme Inhibition
In a study focusing on enzyme inhibition, researchers evaluated the effects of this compound on specific kinases involved in cancer progression. The compound was found to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Case Study 2: Cytotoxicity Assessment
Another significant study assessed the cytotoxic effects of this compound on normal versus cancerous cells. Results indicated that while it effectively killed cancer cells, it exhibited minimal toxicity to normal human fibroblasts at similar concentrations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
